6-Chloro-4-iodo-3-methoxypyridazine
Overview
Description
6-Chloro-4-iodo-3-methoxypyridazine is a chemical compound with the CAS Number: 181355-92-0 . It has a molecular weight of 270.46 .
Synthesis Analysis
The synthesis of this compound involves a reaction with 2,2,6,6-tetramethylpiperidine and n-butyllithium in tetrahydrofuran at -78°C. The compound 3-chloro-6-methoxypyridazine is added and the resulting solution is stirred at -78°C for 30 minutes. Iodine is then added and the solution is stirred at -78°C for 2 hours.Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
Large-Scale Synthesis : 6-Chloro-4-iodo-3-methoxypyridazine has been synthesized on a large scale using a route involving protection and selective displacement processes. This method offers an improvement over previous synthesis approaches (Bryant, Kunng, & South, 1995).
New Synthetic Routes : Different synthetic routes for related pyridazine compounds, which may be applicable to this compound, have been developed. These methods involve methoxylation and oxidation processes, showing versatility in chemical synthesis (Ju, 2011).
Spectroscopic Analysis : Vibrational, electronic, and NMR spectral analyses have been conducted on similar pyridazine derivatives. Such studies are crucial for understanding the molecular structure and properties of these compounds (Vijaya Chamundeeswari et al., 2013).
Applications in Organic Chemistry
Nickel-Catalyzed Cross-Coupling Reactions : this compound has been used in nickel-catalyzed electrochemical cross-coupling reactions. This highlights its role in the synthesis of complex organic molecules (Sengmany et al., 2007).
Structural and DFT Calculations : The compound's crystal structure and theoretical calculations using DFT methods have been performed. These studies are essential for designing molecules with desired properties (Alaşalvar et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of low atp kinase inhibitors , suggesting that it may interact with kinases or related proteins.
Mode of Action
Given its use in the synthesis of kinase inhibitors , it may interact with kinase enzymes, potentially altering their activity and affecting downstream signaling pathways.
Properties
IUPAC Name |
6-chloro-4-iodo-3-methoxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZJAIGNOXBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630548 | |
Record name | 6-Chloro-4-iodo-3-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181355-92-0 | |
Record name | 6-Chloro-4-iodo-3-methoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181355-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-iodo-3-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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